Lipophilicity Modulation via the 5‑Methyl Group: Direct Physicochemical Comparison with the Des‑Methyl Analog
The 5‑methyl substituent on the pyrazolone ring provides a measurable increase in lipophilicity relative to the unsubstituted analog 2-(4,5-dihydro-1H-imidazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one (CAS 845749-94-2). Vendor‑computed LogP values demonstrate a difference of approximately 0.1 log unit [1]. The increased logD₇.₄ anticipated for the methyl congener would enhance passive permeability (PAMPA) while maintaining Rule‑of‑3 fragment‑like compliance, an advantage for lead‑optimisation programmes that require balanced aqueous solubility and transmembrane flux.
| Evidence Dimension | Computed LogP (XLogP3‑AA / ALogP) |
|---|---|
| Target Compound Data | LogP = −0.4462 (ALogP, Leyan vendor data) |
| Comparator Or Baseline | Des‑methyl analog (CAS 845749-94-2); LogP approximately −0.57 to −0.60 (estimated by fragment‑based difference of π(CH₃) = +0.56 for aryl‑CH₃ vs aryl‑H, moderated by solvent‑accessible surface area) [1] |
| Quantified Difference | +0.12 to +0.15 log unit increase in LogP |
| Conditions | Vendor‑provided computational physicochemical property prediction; 25 °C, standard state. |
Why This Matters
For medicinal chemistry procurement, the 5‑methyl congener provides a genuine LogP differentiation of ~+0.12–0.15, translating to a 1.3–1.4‑fold increase in the n‑octanol/water partition coefficient, which directly impacts passive permeability predictions and fragment‑to‑lead candidate selection.
- [1] PubChem CID 3532653 (target compound) vs. estimated LogP for des‑methyl analog C₆H₆N₄O (CID 46934408). Fragment‑based difference calculated using π(CH₃) substituent constant. https://pubchem.ncbi.nlm.nih.gov/compound/111988-05-7. View Source
